Desmopressin-Acetat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

THIP-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Funktion und Modulation der GABAergen Neurotransmission zu untersuchen.

Biologie: Forscher verwenden es, um seine Auswirkungen auf die neuronale Aktivität und seine potenziellen therapeutischen Anwendungen zu untersuchen.

5. Wirkmechanismus

THIP-Hydrochlorid wirkt als selektiver Agonist für GABAA-Rezeptoren, insbesondere für diejenigen, die die Delta-Untereinheit enthalten . Es verstärkt die Leitfähigkeit von Chloridionen durch diese Rezeptoren, was zu einer Hyperpolarisation von Neuronen und einer Abnahme der neuronalen Erregbarkeit führt . Diese Wirkung führt zu seinen sedativen, anxiolytischen und analgetischen Wirkungen. Die einzigartige Affinität der Verbindung für extrasynaptische GABAA-Rezeptoren, die langsamer desensibilisieren als synaptische Rezeptoren, trägt zu ihren verlängerten Wirkungen bei .

Wirkmechanismus

Desmopressin acetate, also known as Desmopressin (Acetate) or Vasopressin, 1-(3-mercaptopropanoic acid)-8-D-arginine-, monoacetate (salt), is a synthetic analog of vasopressin . It has a wide range of applications in the medical field, including the treatment of diabetes insipidus, nocturia, and certain bleeding disorders .

Target of Action

Desmopressin primarily targets the vasopressin 2 (V2) receptors . These receptors are located in the cells of the distal part of the nephron and the collecting tubules in the kidney . The V2 receptors play a crucial role in the control of the water content in the body .

Mode of Action

Desmopressin interacts with the V2 receptors, leading to increased water re-absorption in the kidney . This interaction results in enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .

Biochemical Pathways

The primary biochemical pathway affected by Desmopressin is the water re-absorption process in the kidney . By stimulating the V2 receptors, Desmopressin increases the permeability of the kidney’s collecting ducts, allowing more water to be reabsorbed back into the body and reducing urine production .

Pharmacokinetics

Desmopressin has a plasma half-life of approximately 1.5 to 2.5 hours . The bioavailability of Desmopressin varies depending on the route of administration, with oral administration having a bioavailability of 0.08–0.16% .

Result of Action

The primary result of Desmopressin’s action is a reduction in renal excretion of water . This leads to decreased urine production, making it useful in the treatment of conditions like diabetes insipidus and nocturia . Additionally, Desmopressin increases the activity of a substance called factor VIII, which is needed to allow your blood to clot .

Action Environment

The action of Desmopressin can be influenced by various environmental factors. For instance, the presence of significant kidney problems or low blood sodium can affect the efficacy and safety of Desmopressin . Furthermore, the drug’s action may be affected by the patient’s hydration status and the concentration of electrolytes in the body .

Biochemische Analyse

Biochemical Properties

Desmopressin acetate interacts with V1, V2, or V3 receptors in the body, with differing signal cascade systems . It displays enhanced antidiuretic potency and fewer pressor effects due to V2-selective actions .

Cellular Effects

Upon release from the stimulation of increased plasma osmolarity or decreased circulating blood volume, Desmopressin acetate mainly acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . It influences cell function by controlling the water content in the body .

Molecular Mechanism

The antidiuretic effects of Desmopressin acetate are mediated by stimulation of vasopressin 2 (V2) receptors, thereby increasing water re-absorption in the kidney .

Temporal Effects in Laboratory Settings

It is known that Desmopressin acetate has a prolonged half-life and duration of action compared to endogenous ADH .

Dosage Effects in Animal Models

In animal models, Desmopressin acetate is used to control polyuria . The effects of the product vary with different dosages. Too much Desmopressin acetate can cause swelling and water retention .

Metabolic Pathways

Desmopressin acetate is not likely to undergo significant metabolism in the liver . It is a synthetic analogue of ADH, which plays a crucial role in the control of the water content in the body .

Transport and Distribution

It is known that Desmopressin acetate acts on the cells of the distal part of the nephron and the collecting tubules in the kidney .

Subcellular Localization

It is known that Desmopressin acetate acts on the cells of the distal part of the nephron and the collecting tubules in the kidney .

Vorbereitungsmethoden

Die Synthese von THIP-Hydrochlorid beinhaltet die Herstellung von Gaboxadol-Anhydrat der Form I. Eine Methode umfasst das Erhitzen einer Probe des Produkts auf 110 °C unter Atmosphärendruck für 1,25 Stunden . Das Röntgenpulverdiffraktionspektrum des resultierenden Feststoffs wird bei Umgebungstemperatur aufgezeichnet und liefert spezifische Peaks, die die Bildung der gewünschten Verbindung bestätigen . Industrielle Produktionsmethoden können ähnliche Reaktionsbedingungen beinhalten, jedoch in größerem Maßstab, um eine konstante Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

THIP-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine Struktur verändern und möglicherweise seine pharmakologischen Eigenschaften beeinflussen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

THIP-Hydrochlorid wird mit anderen GABA-Rezeptor-Agonisten verglichen, wie z. B.:

Muscimol: Eine natürlich vorkommende Verbindung mit ähnlicher GABAerger Aktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Baclofen: Ein GABAB-Rezeptor-Agonist, der als Muskelrelaxans verwendet wird.

Die Einzigartigkeit von THIP-Hydrochlorid liegt in seiner selektiven Wirkung auf GABAA-Rezeptoren, die die Delta-Untereinheit enthalten, und in seiner Fähigkeit, tiefen Schlaf zu induzieren, ohne die verstärkenden Wirkungen, die bei Benzodiazepinen beobachtet werden .

Biologische Aktivität

Desmopressin acetate (DDAVP) is a synthetic analog of vasopressin (antidiuretic hormone) that has been widely used in clinical settings for various conditions, including central diabetes insipidus, nocturnal enuresis, and bleeding disorders such as hemophilia A and von Willebrand disease. This article provides a comprehensive overview of its biological activity, mechanisms, therapeutic applications, and associated research findings.

Desmopressin primarily acts on the kidneys and blood coagulation pathways. Its mechanism of action involves:

- V2 Receptor Agonism : Desmopressin binds to V2 receptors located in the basolateral membrane of renal collecting duct cells. This binding activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, which promotes the insertion of aquaporin-2 water channels into the luminal membrane, enhancing water reabsorption and reducing urine output .

- Coagulation Factor Release : In patients with bleeding disorders, desmopressin stimulates the release of von Willebrand factor (VWF) and factor VIII from endothelial cells, increasing their plasma levels and improving hemostasis during surgical procedures or in cases of bleeding episodes .

Pharmacokinetics

Desmopressin is characterized by a biphasic elimination profile with two half-lives: a rapid phase (approximately 7.8 minutes) and a slower phase (approximately 75.5 minutes). The pharmacokinetics can vary significantly based on renal function; for instance, terminal half-life extends from about 3 hours in healthy individuals to 9 hours in those with severe renal impairment .

Clinical Applications

- Nocturnal Enuresis : Desmopressin is commonly prescribed for treating monosymptomatic nocturnal enuresis in children. Studies indicate that it effectively reduces nocturnal urine production, leading to improved patient outcomes in terms of sleep quality and psychological well-being .

- Bleeding Disorders : In patients with hemophilia A or von Willebrand disease, desmopressin can reduce bleeding risk during surgical procedures by significantly increasing plasma levels of factor VIII and VWF .

- Diabetes Insipidus : It is also utilized for managing central diabetes insipidus by mimicking the action of vasopressin to control excessive urination .

Nocturnal Enuresis

A study involving 30 children with monosymptomatic nocturnal enuresis showed that desmopressin treatment resulted in significant reductions in nocturnal diuresis volumes and improved sleep quality over six months .

| Parameter | Before Treatment | After Treatment | Statistical Significance |

|---|---|---|---|

| Nocturnal Diuresis Volume | High | Low | p < 0.0001 |

| Sleep Quality Score | Low | High | p < 0.0001 |

Hemophilia A Management

In a clinical trial assessing desmopressin's efficacy in patients undergoing surgical procedures, it was found that those receiving desmopressin had significantly lower blood loss compared to controls. The average blood loss was measured at 30.5 ml/kg for placebo versus 40 ml/kg for desmopressin-treated patients, indicating its effectiveness in managing bleeding risks .

Hyponatremia Risk

Despite its benefits, desmopressin is associated with potential adverse effects such as hyponatremia. A case series highlighted that symptomatic hyponatremia occurred in 15 patients treated with desmopressin, necessitating careful monitoring of serum sodium levels during therapy .

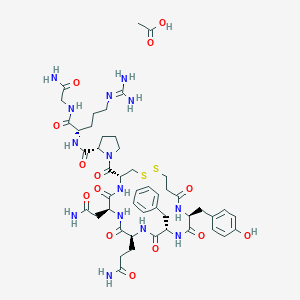

Eigenschaften

CAS-Nummer |

62288-83-9 |

|---|---|

Molekularformel |

C48H68N14O14S2 |

Molekulargewicht |

1129.3 g/mol |

IUPAC-Name |

acetic acid;(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)/t28-,29+,30+,31+,32+,33+,34+;/m1./s1 |

InChI-Schlüssel |

MLSVJHOYXJGGTR-IFHOVBQLSA-N |

SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Isomerische SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Kanonische SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Reinheit |

>98% |

Verwandte CAS-Nummern |

16679-58-6 (Parent) |

Sequenz |

CYFQNCPRG |

Synonyme |

1-Deamino-8-D-arginine Vasopressin 1-Desamino-8-arginine Vasopressin Acetate, Desmopressin Adiuretin Adiuretin SD Apo-Desmopressin Arginine Vasopressin, Deamino DDAVP Deamino Arginine Vasopressin Desmogalen Desmopressin Desmopressin Acetate Desmopressin Monoacetate Desmopressin Monoacetate, Trihydrate Desmopressine Ferring Desmospray Desmotabs Ferring, Desmopressine Minirin Minurin Monoacetate, Desmopressin Monoacetate, Trihydrate Desmopressin Nocutil Octim Octostim Trihydrate Desmopressin Monoacetate Vasopressin, 1-Deamino-8-D-arginine Vasopressin, 1-Desamino-8-arginine Vasopressin, Deamino Arginine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of desmopressin acetate?

A1: Desmopressin acetate exerts its effects primarily by binding to vasopressin V2 receptors in the kidneys. This binding triggers a cascade of events leading to increased water reabsorption and decreased urine production. [, , , ]

Q2: How does desmopressin acetate influence platelet function?

A2: Desmopressin acetate stimulates the release of von Willebrand factor (vWF) from endothelial cells. [, , ] This increase in vWF enhances platelet adhesion and aggregation, thereby promoting hemostasis. [, , ]

Q3: Can desmopressin acetate affect bleeding time in patients with cirrhosis?

A3: Yes, studies indicate that desmopressin acetate can significantly shorten the bleeding time in patients with cirrhosis. This effect is linked to the drug's ability to increase levels of factor VIII, vWF, and ristocetin cofactor activity. []

Q4: How does desmopressin acetate impact hepatic stellate cells (HSCs)?

A4: Research suggests that desmopressin acetate can alter the function and morphology of HSCs. [] Specifically, it may influence HSC proliferation, contraction, and the secretion of matrix metalloproteinases (MMPs), potentially contributing to increased vascular resistance in the hepatic sinus. []

Q5: What is the molecular formula and weight of desmopressin acetate?

A5: The molecular formula of desmopressin acetate is C46H64N14O12S2, and its molecular weight is 1069.24 g/mol. [, ]

Q6: How does pH affect the stability of desmopressin acetate?

A6: Desmopressin acetate exhibits varying stability under different pH conditions. It degrades faster in acidic and basic environments. Optimal stability is observed at a pH range of 4 to 5. []

Q7: What is the impact of temperature and light on desmopressin acetate stability?

A7: High temperatures and exposure to sunlight can accelerate the decomposition of desmopressin acetate. [] Therefore, appropriate storage conditions are crucial to maintain its efficacy.

Q8: What are the clinical applications of desmopressin acetate?

A8: Desmopressin acetate finds use in treating various conditions, including:

- Central diabetes insipidus [, ]

- Primary nocturnal enuresis [, ]

- Bleeding disorders like mild hemophilia A and von Willebrand’s disease [, ]

- Controlling bleeding during and after surgery, especially cardiac surgery [, , ]

Q9: Can desmopressin acetate be used to manage hyponatremia?

A9: Yes, desmopressin acetate has shown efficacy in preventing and reversing the inadvertent overcorrection of hyponatremia. [] By reducing urine output, it helps stabilize sodium levels. []

Q10: Is desmopressin acetate effective in treating esophageal varices bleeding?

A10: Clinical observations suggest that desmopressin acetate effectively controls esophageal varices bleeding and demonstrates superior efficacy compared to pituitrin. []

Q11: How is desmopressin acetate administered?

A11: Desmopressin acetate can be administered intravenously, intranasally, orally, or subcutaneously, with each route influencing its pharmacokinetic profile. [, , , ]

Q12: What factors influence the effectiveness of desmopressin acetate in controlling bleeding?

A12: Factors like dosage, frequency of administration, severity of the bleeding disorder, and individual patient response influence its effectiveness in controlling bleeding. [, , ]

Q13: Are there preclinical models to study desmopressin acetate?

A13: Yes, various animal models, including rats, have been used to investigate the effects of desmopressin acetate on parameters like hindlimb perfusion pressure and vein graft patency. [, ]

Q14: What strategies are being explored to enhance desmopressin acetate delivery?

A14: Research focuses on developing novel drug delivery systems for desmopressin acetate, such as transdermal patches utilizing nano/submicron emulsions, to improve patient comfort and potentially enhance bioavailability. [, ]

Q15: What are the benefits of formulating desmopressin acetate as tablets?

A15: Formulating desmopressin acetate as tablets aims to enhance its stability, facilitate precise dosing, and improve patient compliance compared to other routes of administration. [, ]

Q16: What is a serious potential side effect of desmopressin acetate?

A16: Hyponatremia is a potentially serious side effect, especially with higher doses or prolonged use. Regular monitoring of electrolyte levels is crucial. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.